molecular formula C15H18N2O3 B5032386 3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-methyl-2H-pyrrol-5-one

3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-methyl-2H-pyrrol-5-one

Cat. No.: B5032386
M. Wt: 274.31 g/mol
InChI Key: QDVQWGRGCAJZRE-UHFFFAOYSA-N
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Description

3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-methyl-2H-pyrrol-5-one is a synthetic organic compound with a complex structure It features a pyrrolone core substituted with an acetyl group, a dimethylamino phenyl group, a hydroxyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-methyl-2H-pyrrol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 3-acetyl-4-hydroxycoumarin in the presence of a base such as piperidine in ethanol . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-methyl-2H-pyrrol-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-methyl-2H-pyrrol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-methyl-2H-pyrrol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-methyl-2H-pyrrol-5-one is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-methyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9(18)12-13(17(4)15(20)14(12)19)10-5-7-11(8-6-10)16(2)3/h5-8,13,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVQWGRGCAJZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)N(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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